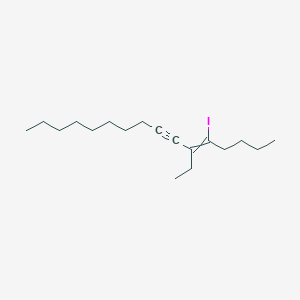
5,5'-Bis(4-undecylphenyl)-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes. These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing five-membered aromatic rings. The compound is notable for its extended π-conjugation and the presence of long alkyl chains, which can influence its solubility and self-assembly properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Stille or Suzuki coupling.
Introduction of Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts acylation reaction, where the bithiophene core reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of Undecyl Chains: The undecyl chains can be attached to the phenyl groups through a Grignard reaction or a similar alkylation process.
Industrial Production Methods
Industrial production of 5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl rings or the thiophene rings, potentially leading to the formation of dihydrothiophenes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution can involve reagents like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: The compound’s extended π-conjugation makes it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs).
Materials Science: Its ability to self-assemble into ordered structures can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a model system to study the interactions between π-conjugated systems and biological molecules.
Wirkmechanismus
The mechanism of action of 5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene in its applications is largely dependent on its electronic properties. The extended π-conjugation allows for efficient charge transport, making it useful in electronic devices. In biological systems, its interactions with biomolecules can be studied to understand the effects of π-conjugation on molecular recognition and binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-Bis(4-hexylphenyl)-2,2’-bithiophene: Similar structure but with shorter alkyl chains.
5,5’-Bis(4-octylphenyl)-2,2’-bithiophene: Similar structure but with medium-length alkyl chains.
5,5’-Bis(4-dodecylphenyl)-2,2’-bithiophene: Similar structure but with longer alkyl chains.
Uniqueness
The uniqueness of 5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene lies in its specific alkyl chain length, which can influence its solubility, self-assembly properties, and electronic characteristics. This makes it a valuable compound for tailoring material properties in specific applications.
Eigenschaften
CAS-Nummer |
918441-41-5 |
|---|---|
Molekularformel |
C42H58S2 |
Molekulargewicht |
627.0 g/mol |
IUPAC-Name |
2-(4-undecylphenyl)-5-[5-(4-undecylphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C42H58S2/c1-3-5-7-9-11-13-15-17-19-21-35-23-27-37(28-24-35)39-31-33-41(43-39)42-34-32-40(44-42)38-29-25-36(26-30-38)22-20-18-16-14-12-10-8-6-4-2/h23-34H,3-22H2,1-2H3 |
InChI-Schlüssel |
LESIRYIPGGJKBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


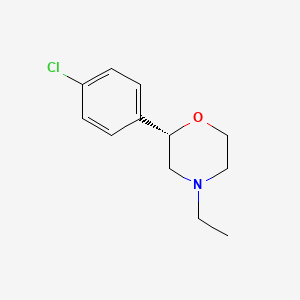
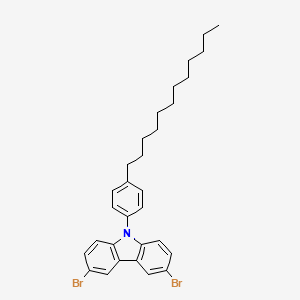
![9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12617133.png)
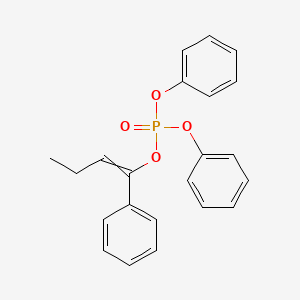

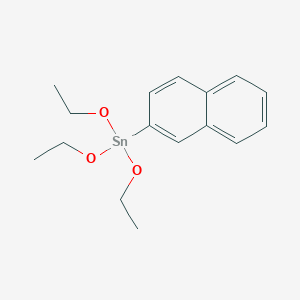
![N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide](/img/structure/B12617153.png)

![2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate](/img/structure/B12617169.png)
![(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12617172.png)
![4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid](/img/structure/B12617177.png)

![1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12617191.png)
